molecular formula C16H12O3 B7759631 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one CAS No. 54619-91-9

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one

Cat. No.: B7759631
CAS No.: 54619-91-9
M. Wt: 252.26 g/mol
InChI Key: ATKADZVINWFQOE-SOFGYWHQSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8) is a chalcone derivative featuring a benzodioxole group at the 3-position and a phenyl group at the 1-position of the propenone backbone. Its molecular formula is C₁₆H₁₂O₃ (molecular weight: 252.27 g/mol), and it is synthesized via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with benzaldehyde . Chalcones of this class are widely studied for their π-conjugated systems, which enable applications in materials science and pharmacology . The benzodioxole moiety enhances electron delocalization, influencing both chemical reactivity and intermolecular interactions in crystal structures .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Source PubChem
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InChI

InChI=1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKADZVINWFQOE-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

644-34-8, 54619-91-9
Record name D 729
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Record name 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)-
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Record name 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
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Record name 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)-
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Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves base-catalyzed deprotonation of acetophenone to form an enolate ion, which nucleophilically attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). A typical procedure includes:

  • Reactants : 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv), acetophenone (1.2 equiv).

  • Catalyst : 10–20% w/w NaOH or KOH.

  • Solvent : Ethanol (EtOH) or methanol (MeOH).

  • Conditions : Stirring at 0–25°C for 24–48 hours.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Keton)1:1.2Maximizes enolate formation
Catalyst Loading15% NaOHBalances reactivity and side reactions
Temperature0–25°CPrevents aldol adduct decomposition
Solvent PolarityEthanol > MethanolEnhances solubility of intermediates

Yields under these conditions range from 65% to 80%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.

Solvent-Free Mechanochemical Synthesis

Methodology and Advantages

Eliminating solvents reduces environmental impact and simplifies purification. In this approach:

  • Reactants : Equimolar aldehyde and ketone.

  • Catalyst : Solid NaOH (10% w/w).

  • Procedure : Mechanical grinding in a mortar for 10–30 minutes.

  • Workup : Washing with water followed by recrystallization in ethanol.

Performance Metrics

MetricSolvent-FreeTraditional
Reaction Time10–30 min24–48 hr
Yield70–75%65–80%
Purity (TLC)Rf = 0.72Rf = 0.70

This method avoids solvent disposal issues and achieves comparable efficiency, making it ideal for green chemistry applications.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs tubular flow reactors with immobilized catalysts (e.g., hydrotalcite or Mg-Al oxides). Key benefits include:

  • Residence Time : 5–10 minutes.

  • Temperature : 50–80°C.

  • Yield : 85–90% with >95% purity.

Catalytic Systems Comparison

CatalystTemp (°C)Time (min)Yield (%)
Hydrotalcite60588
NaOH (Homogeneous)25144075
KOH (Ethanol)25144078

Continuous systems enhance heat transfer and scalability, though initial setup costs are higher.

Advanced Catalytic Approaches

Ionic Liquids as Catalysts

Ionic liquids (e.g., [BMIM][OH]) enable mild conditions (30°C, 6 hours) with yields up to 82%. Their low volatility and reusability (5 cycles) reduce operational costs.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates reactions to 15–20 minutes with 80–85% yields. This method is ideal for high-throughput screening but requires specialized equipment.

Purification and Characterization

Recrystallization Protocols

  • Solvent : 95% ethanol.

  • Purity : >98% after two recrystallizations.

  • Melting Point : 128–130°C (lit. 130°C).

Spectroscopic Confirmation

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 7.8 (d, J=15.5 Hz, 1H, CH=CO), 6.9–7.5 (m, 8H, aromatic).

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Controlled by low temperatures (0–25°C) and dilute conditions.

  • Over-Oxidation : Avoided by excluding strong oxidizing agents.

Catalyst Recovery

  • Heterogeneous Catalysts : Hydrotalcite can be filtered and reused 3–5 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemical research, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Oxidation: Can be converted to quinones.
  • Reduction: Can yield saturated ketones or alcohols.
  • Substitution Reactions: Involves electrophilic and nucleophilic substitutions on aromatic rings.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Activities

Research has indicated that this compound exhibits several biological activities , making it a candidate for therapeutic applications:

  • Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress in cellular models, as demonstrated in studies showing decreased reactive oxygen species (ROS) levels in human fibroblast cells.
  • Anti-inflammatory Properties: The compound has shown potential in inhibiting inflammatory responses, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Effects: Studies have reported its efficacy against various microbial strains, suggesting its potential as a natural antimicrobial agent.

Medical Applications

The medicinal potential of this compound is being explored for various diseases:

  • Cancer Treatment: Preliminary studies indicate that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurodegenerative Disorders: Research is ongoing to evaluate its neuroprotective effects, particularly against oxidative damage associated with neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction of lipid peroxidation levels. The results indicated that the compound could protect cellular membranes from oxidative damage.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential for use in developing new antimicrobial agents.

Mechanism of Action

The biological activity of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The compound also induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Crystallographic and Intermolecular Interactions

Crystal structures of benzodioxole-containing chalcones reveal distinct packing patterns influenced by substituents:

Compound Intermolecular Interactions Crystal System/Packing Reference
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one Weak C–H···O hydrogen bonds and π-π stacking (Cg–Cg distance: ~3.8 Å) Monoclinic, chains along [011] direction
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one Strong C–H···O interactions and Br···π contacts (3.44 Å) Triclinic, dimeric motifs
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one Anti-parallel C–H···O chains and thiophene π-stacking Orthorhombic, layered arrangement

Key Findings :

  • Halogen substituents (e.g., Br) introduce additional non-covalent interactions (e.g., halogen bonding), stabilizing crystal lattices .
  • Thiophene-containing analogs exhibit enhanced π-π interactions due to sulfur's polarizability, impacting optoelectronic properties .

Structure-Activity Insights :

  • The benzodioxole group enhances metabolic stability, making it a privileged scaffold in medicinal chemistry .
  • Substituents on the aryl ring modulate target selectivity; electron-deficient groups improve enzyme inhibition .

Spectroscopic and Electronic Properties

UV-Vis analysis of π-conjugated chalcones reveals substituent-dependent absorption maxima:

Compound λₘₐₓ (nm) Solvent Band Gap (eV) Reference
This compound 342 DMSO 3.62
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one 368 Chloroform 3.36
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-chloro-3-nitrophenyl)prop-2-en-1-one 385 Acetone 3.22

Trends :

  • Electron-withdrawing groups (e.g., NO₂) redshift λₘₐₓ due to enhanced charge transfer .
  • Thiophene substituents lower band gaps, suggesting utility in organic semiconductors .

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one, commonly referred to as a chalcone, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₂O₃
  • Molecular Weight : 252.27 g/mol
  • Melting Point : 123 °C
  • Boiling Point : 409.9 °C at 760 mmHg
  • Density : 1.255 g/cm³

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Properties : Exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Demonstrates the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Shows effectiveness against various bacterial and fungal strains.

Antioxidant Activity

Research indicates that this compound can significantly reduce oxidative stress markers in cellular models. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

Anti-inflammatory Mechanism

This compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is mediated through the downregulation of NF-kB signaling pathways, which play a critical role in inflammation.

Antimicrobial Action

Studies have shown that this chalcone exhibits antimicrobial properties by disrupting the cell membrane integrity of pathogens, leading to cell death. Its effectiveness varies across different microbial strains.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of cell membrane integrity

Case Study: Antioxidant Efficacy

In a study examining the antioxidant properties of various chalcones, this compound was found to reduce malondialdehyde (MDA) levels significantly in vitro. The compound's ability to enhance SOD activity was also noted, indicating its potential use in conditions characterized by oxidative stress.

Case Study: Anti-inflammatory Effects

A randomized controlled trial investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation when treated with the compound compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications including:

  • Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
  • Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases like Alzheimer's.
  • Infectious Diseases : As an antimicrobial agent against resistant strains.

Q & A

Advanced Research Question

  • Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O, π-π stacking) in cocrystals, as seen in 3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)-2-propen-1-one (C16H12O4) .
  • DSC/TGA identifies polymorphic transitions by monitoring thermal stability.
  • Solid-state NMR distinguishes hydrogen-bonding networks in amorphous vs. crystalline phases .

What methodological challenges arise in synthesizing and characterizing piperidinyl or thienyl derivatives of this chalcone?

Advanced Research Question
Derivatization with heterocycles (e.g., piperidine, thiophene) introduces steric and electronic complexities. For example, (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one (R = 0.038) required controlled bromination to avoid ring-opening side reactions . Characterization challenges include:

  • Dynamic NMR to resolve rotational barriers in bulky substituents.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions for labile derivatives .

How can spectral data (e.g., UV-Vis, fluorescence) inform the design of chalcone-based optical materials?

Advanced Research Question
The extended π-conjugation in this compound enables strong absorbance in the UV-Vis range (λmax ~350 nm), with fluorescence quantum yields influenced by substituents. Methoxy groups redshift emission via charge-transfer transitions, while nitro groups quench fluorescence but enhance two-photon absorption properties . Time-resolved spectroscopy further probes excited-state dynamics for optoelectronic applications .

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